molecular formula C12H21NO2 B8110628 4A-((allyloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine

4A-((allyloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B8110628
M. Wt: 211.30 g/mol
InChI Key: XUWIOPKATHKKNQ-UHFFFAOYSA-N
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Description

4A-((allyloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is a bicyclic heterocyclic compound characterized by a fused pyranopyridine core with an octahydro configuration and an allyloxy methyl substituent at the 4A position. The compound’s structure combines a pyran ring (oxygen-containing six-membered ring) and a pyridine ring (nitrogen-containing six-membered aromatic ring), fused at the [3,2-c] positions.

Key safety and handling data for this compound include its classification as flammable (H225), toxic if swallowed (H301), and harmful to aquatic life (H411) . It requires storage in a cool, well-ventilated area away from ignition sources and mandates the use of personal protective equipment (PPE) during handling . While its specific biological activity remains uncharacterized in the provided evidence, structurally related pyrano[3,2-c]pyridine derivatives exhibit cytotoxic effects against cancer cell lines, such as MCF-7 cells .

Properties

IUPAC Name

4a-(prop-2-enoxymethyl)-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-7-14-10-12-5-3-8-15-11(12)4-6-13-9-12/h2,11,13H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWIOPKATHKKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC12CCCOC1CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 4A-((allyloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine and related compounds.

Compound Core Structure Substituents Synthetic Method Key Properties/Applications
4A-((allyloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine Pyrano[3,2-c]pyridine (octahydro) Allyloxy methyl group at 4A position Commercial synthesis (exact method unspecified) Flammable, toxic; potential for functionalization via allyl group
Octahydro-2H-pyrano[3,2-b]pyridine Pyrano[3,2-b]pyridine (octahydro) No substituents (parent structure) Not specified; likely via hydrogenation of pyrano[3,2-b]pyridine derivatives Structural data available (SDF/MOL file); used in cheminformatics studies
Methyl 2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate Pyrano[3,2-c]pyridine (5,6-dihydro) Amino, benzyl, methoxyphenyl, methyl, and ester groups Reflux of precursors in methanol (59% yield); characterized by IR and melting point Cytotoxic activity (unquantified); used in pharmacological research
2-Amino-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-4H-pyrano[3,2-c]pyridine derivatives Pyrano[3,2-c]pyridine (4H) Amino, aryl, and arylmethylidene groups Three-component reaction with malononitrile, catalyzed by diammonium hydrogen phosphate Demonstrated apoptosis-inducing effects in MCF-7 cells (IC₅₀ values: 12–45 μM)
Clopidogrel (thieno[3,2-c]pyridine derivative) Thieno[3,2-c]pyridine Chlorophenyl, acetate sulfate groups Multicomponent synthesis involving 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Antiplatelet drug; inhibits P2Y12 receptor

Structural Comparison

  • Ring Fusion and Saturation: The target compound’s pyrano[3,2-c]pyridine core differs from pyrano[3,2-b]pyridine () in ring fusion positions, altering electronic distribution and steric effects . Full saturation (octahydro) in the target compound contrasts with 5,6-dihydro or 4H configurations in other derivatives, influencing rigidity and solubility .
  • Substituent Effects: The allyloxy methyl group provides a reactive site absent in simpler analogs like octahydro-2H-pyrano[3,2-b]pyridine. In contrast, cytotoxic derivatives () feature aromatic and electron-withdrawing groups (e.g., methoxyphenyl, arylmethylidene), which enhance π-π stacking and receptor binding .

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